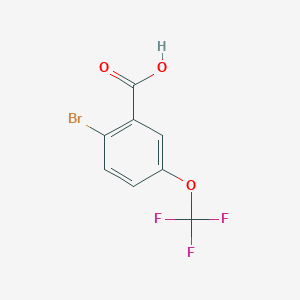

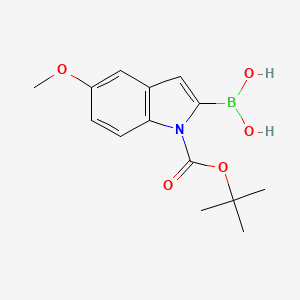

Ácido (1-(terc-butoxicarbonil)-5-metoxi-1H-indol-2-il)borónico

Descripción general

Descripción

The compound "(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid" is a boronic acid derivative that is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as a building block in organic synthesis. Boronic acids are known for their versatility in cross-coupling reactions and their ability to form reversible covalent complexes with diols, which is useful in the recognition and sensing of carbohydrates .

Synthesis Analysis

The synthesis of tert-butyl esters, which are closely related to the compound , can be achieved through Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. This method has been shown to produce high yields, up to 94%, using palladium acetate and triphenylphosphine as a catalyst system, with dioxane as a solvent . Additionally, boronic acids have been utilized to accelerate three-component reactions, such as the synthesis of α-sulfanyl-substituted indole-3-acetic acids, by activating the α-hydroxy group in α-hydroxycarboxylic acid intermediates .

Molecular Structure Analysis

The molecular structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, a compound with structural similarities to the one , has been studied using Density Functional Theory (DFT) and confirmed by various spectroscopic methods including 1H NMR, 13C NMR, MS, and FT-IR. Crystallographic analysis through X-ray single crystal diffraction has shown that the DFT-optimized structure matches the crystal structure, providing insights into the physicochemical properties of the compound .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including cross-coupling reactions and three-component reactions. The tert-butoxycarbonyl group can be introduced into boronic acid derivatives through Pd-catalyzed reactions, which is a key step in the synthesis of orthogonally protected amino acid analogs . These reactions are crucial for the synthesis of complex organic molecules and pharmaceutical intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, 3-methoxycarbonyl-5-nitrophenyl boronic acid has shown high affinity for diol recognition at neutral pH, suggesting that functionalization of boronic acids can significantly affect their binding properties . The tert-butoxycarbonyl group is a common protecting group in organic synthesis, which can be removed under acidic conditions, providing versatility in the synthesis of various organic compounds .

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto participa en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente para crear enlaces carbono-carbono en la síntesis orgánica. Esta reacción es esencial para construir moléculas orgánicas complejas, incluidos los productos farmacéuticos y los polímeros .

Trifluorometilación catalizada por cobre

Se utiliza en reacciones de trifluorometilación catalizadas por cobre. Este proceso introduce grupos trifluorometilo en compuestos orgánicos, lo que puede alterar significativamente sus propiedades químicas y físicas, haciéndolos útiles para diversas aplicaciones .

Bencilacion catalizada por paladio

El compuesto también es un reactivo en las reacciones de bencilacion catalizadas por paladio. La bencilacion es un paso clave en la síntesis de diversos compuestos aromáticos, que tienen aplicaciones en diferentes campos, incluido el desarrollo de fármacos .

Reacciones de homo-acoplamiento

Se utiliza en reacciones de homo-acoplamiento donde dos moléculas idénticas se unen para formar un solo producto. Este tipo de reacción es importante para crear biarililes simétricos, que son una estructura central en muchos compuestos orgánicos .

Síntesis de hidroxiquinonas

Este derivado del ácido borónico se utiliza en la síntesis de hidroxiquinonas mediante el acoplamiento de Suzuki-Miyaura de iluros de fenilidonio de hidroxiquinonas. Las hidroxiquinonas tienen diversas aplicaciones, incluida la función de antioxidantes y agentes terapéuticos potenciales .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Mode of Action

This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .

Pharmacokinetics

It’s known that the compound has a molecular weight of 29111, a density of 119±01 g/cm3, and a boiling point of 4759±550 °C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid . For instance, its stability is influenced by storage conditions, with optimal stability observed at 2-8°C .

Propiedades

IUPAC Name |

[5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11-6-5-10(20-4)7-9(11)8-12(16)15(18)19/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLVPMBCKHDVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383346 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290331-71-4 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-1H-INDOLE-2-BORONIC ACID, N-BOC PROTECTED | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.